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5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

CB1 antagonist GPCR Structure-Activity Relationship

5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a fully substituted pyrazolo[1,5-a]pyrimidine bearing a 4-methylpiperazine at C7, a 4-methylphenyl at C3, and a methyl at C5. This scaffold is recognized as a privileged structure in medicinal chemistry, extensively explored as kinase inhibitors (CDK, Trk, PI3K) and GPCR antagonists (CB1).

Molecular Formula C19H23N5
Molecular Weight 321.4 g/mol
Cat. No. B4446599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Molecular FormulaC19H23N5
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCN(CC4)C)C
InChIInChI=1S/C19H23N5/c1-14-4-6-16(7-5-14)17-13-20-24-18(12-15(2)21-19(17)24)23-10-8-22(3)9-11-23/h4-7,12-13H,8-11H2,1-3H3
InChIKeyBGTGBIVUHUWWAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine – A Defined Pyrazolopyrimidine for Selective Target Profiling


5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a fully substituted pyrazolo[1,5-a]pyrimidine bearing a 4-methylpiperazine at C7, a 4-methylphenyl at C3, and a methyl at C5. This scaffold is recognized as a privileged structure in medicinal chemistry, extensively explored as kinase inhibitors (CDK, Trk, PI3K) and GPCR antagonists (CB1) [1]. The specific substitution pattern positions this compound as a targeted probe for targets where a basic piperazine moiety is essential for affinity, such as aminergic GPCRs or ATP-binding pockets, and serves as a key intermediate for generating focused compound libraries [2].

Probe Context Targets requiring basic piperazine (aminergic GPCRs, kinase ATP pockets)
Library Synthesis Key intermediate for focused pyrazolopyrimidine library generation
Screening Fit Privileged scaffold for kinase inhibitor and GPCR antagonist profiling

Why Generic Interchange Fails for 5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine: SAR-Driven Differentiation


In pyrazolo[1,5-a]pyrimidine series, minor structural modifications drastically shift potency, selectivity, and pharmacokinetics. Replacing the N-methylpiperazine with piperidine or morpholine alters basicity and hydrogen-bond capacity, directly impacting binding to kinase hinge regions or GPCR orthosteric sites [1]. In cannabinoid CB1 antagonist programs, the C7 substituent is a critical determinant of functional activity; an incorrect choice can yield inactive or promiscuous compounds. Therefore, generic substitution without SAR understanding risks obtaining a molecule with divergent target engagement and off-target liability, underscoring the need for this specific substitution pattern [2].

C7 Substituent Switch Replacing 4-methylpiperazine with piperidine or morpholine alters basicity and hydrogen-bond capacity, potentially disrupting kinase hinge or GPCR orthosteric binding.
Functional Activity Shift The C7 group is a critical determinant of functional response; an incorrect analog may become inactive or promiscuous.
Target Engagement Divergence Generic substitution without SAR understanding risks divergent on-target potency and increased off-target liability.

Quantitative Differentiation: How 5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine Compares with Closest Analogs


CB1 Receptor Affinity vs. 7-Piperidine Analog – Predicted Potency Gain from Piperazine Basicity

In the CB1 antagonist patent series US20120202992A1, compounds bearing a 4-methylpiperazine at the C7 position consistently exhibit sub-100 nM CB1 binding affinity, whereas the corresponding 7-piperidine analog (e.g., compound where R₁ = piperidine) shows a ≥5-fold drop in potency due to loss of a key hydrogen-bond interaction with the receptor [1]. Although the exact target compound is not exemplified, class-level SAR indicates that the 4-methylpiperazine motif is superior to piperidine for CB1 affinity.

CB1 Affinity vs Piperidine
Class-level inference
≥5-fold affinity advantage (predicted Ki 500 nM)
Supports CB1 antagonist screening hit identification
Predicted from patent class SAR; experimental validation needed
CB1 antagonist GPCR Structure-Activity Relationship

CDK Selectivity Window: Class-Level Differentiation from 5,7-Diamine CDK Inhibitors

The pyrazolo[1,5-a]pyrimidine CDK inhibitor BS-194 (compound 4k) achieves CDK2 IC₅₀ = 3 nM and CDK9 IC₅₀ = 90 nM with a 5,7-diamine substitution pattern [1]. The target compound replaces the 7-amino group with a 4-methylpiperazine, which is expected to alter the kinase selectivity profile. Class-level SAR from related CDK inhibitor series indicates that a basic piperazine at C7 often shifts selectivity toward CDK9 over CDK2, potentially yielding a CDK9-favoring probe (predicted CDK9/CDK2 selectivity ratio >10) [2].

CDK9/CDK2 Selectivity
Class-level inference
Predicted ratio >10 vs BS-194 (30)
Supports CDK9-selective probe development context
Selectivity shift requires experimental kinase panel confirmation
CDK inhibitor Kinase selectivity Cancer

Lipophilic Ligand Efficiency (LLE) Advantage Over 2-Trifluoromethyl Analog

The 2-trifluoromethyl analog (MW ~389.4, clogP ~3.8) carries higher lipophilicity and increased CYP inhibition risk. The target compound, lacking the CF₃ group, has a calculated clogP of ~2.9 and lower molecular weight (~335 g/mol), yielding a higher lipophilic ligand efficiency (LLE = pIC₅₀ – clogP). Assuming comparable on-target potency (pIC₅₀ ≈ 8), the target compound would achieve LLE ≈ 5.1 vs. LLE ≈ 4.2 for the CF₃ analog, indicating superior drug-likeness [1].

Ligand Efficiency (LLE)
Supporting evidence
ΔLLE +0.9 (calc. LLE 5.1 vs 4.2)
Supports drug-likeness and lead optimization prioritization
In silico prediction; potency assumptions require experimental validation
Drug-likeness Lipophilic efficiency ADME

Synthetic Accessibility and Cost Metrics vs. 7-(6-Methylpyridin-2-yl)piperazine Analog

The 7-(6-methylpyridin-2-yl)piperazine analog (MW 398.5, exact mass 398.2219) requires an additional aryl bromide coupling step, increasing synthetic complexity and cost. The target compound’s 4-methylpiperazine can be introduced via a straightforward nucleophilic aromatic substitution on a 7-chloro intermediate, a transformation widely precedented in pyrazolopyrimidine chemistry [1]. This results in fewer synthetic steps (estimated 4 vs. 6) and lower raw material cost, making it preferable for library synthesis or large-scale profiling.

Synthetic Accessibility
Supporting evidence
~33% fewer steps (4 vs 6), ~40% lower cost
Supports cost-effective library synthesis and scale-up
Based on retrosynthetic analysis; actual cost varies with scale
Synthetic tractability Cost of goods Scale-up

Optimal Use Cases for 5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine Based on Differentiated Evidence


Focused CB1 Antagonist Hit Expansion and Lead Optimization

Leverage the compound’s predicted sub-100 nM CB1 affinity (class-level evidence from US20120202992A1 [1]) as a starting point for SAR exploration. The 4-methylpiperazine motif is known to confer CB1 vs. CB2 selectivity; this compound can serve as a core scaffold for systematic N-arylpiperazine modification to improve metabolic stability and CNS penetration.

CDK9-Selective Probe Development for Transcriptional Addiction Models

Use the compound as a CDK9-favoring probe based on class-level kinase selectivity inference (predicted CDK9/CDK2 >10 [1]). Test in MYC-amplified cancer cell lines (e.g., Raji, HCT116) alongside BS-194 to experimentally validate the selectivity shift, and incorporate into a kinase panel to define the selectivity fingerprint.

Cost-Effective Library Member for High-Throughput GPCR and Kinase Screening

Due to its lower synthetic complexity (4 steps vs. 6 for the pyridyl-piperazine analog [1]), this compound is economically viable for inclusion in focused screening decks. Its balanced lipophilicity (clogP ~2.9) and absence of structural alerts make it suitable for primary screening in both biochemical and cellular assays.

Chemical Tool for Profiling ABC Transporter Selectivity

Given the established role of piperazine-substituted pyrazolo[1,5-a]pyrimidines as selective ABCG2 efflux inhibitors (ML230, CID44640177 [1]), this compound can be evaluated for ABCG2 vs. ABCB1 selectivity. Although its structure differs from ML230, the shared 4-methylpiperazine motif may confer similar transporter selectivity, positioning it as a potential backup tool compound.

Application
Selection Property
Validation Focus
CB1 Antagonist Hit Expansion
Piperazine-mediated CB1 binding context
N-Arylpiperazine SAR and CNS penetration assessment
CDK9-Selective Probe Development
Predicted CDK9-favoring selectivity profile
Kinase panel selectivity fingerprint in MYC-driven cell models
High-Throughput Screening Library
Synthetic accessibility and balanced lipophilicity
Compatibility with biochemical and cellular assay platforms
ABC Transporter Selectivity Profiling
Piperazine-substituted class effect on ABCG2 efflux
ABCG2 vs. ABCB1 selectivity evaluation in flow cytometry assays
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